molecular formula C11H9ClO3 B563574 3-(4-Chlorophenyl)glutaric-d4 Anhydride CAS No. 1189700-43-3

3-(4-Chlorophenyl)glutaric-d4 Anhydride

Cat. No.: B563574
CAS No.: 1189700-43-3
M. Wt: 228.664
InChI Key: OCZRLOJECISNAO-RHQRLBAQSA-N
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Description

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the labelled analogue of 3-(4-Chlorophenyl)glutaric Anhydride . It is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaric acid, a related compound, can be achieved from Ethyl acetoacetate and 4-Chlorobenzaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C11H9ClO3 . The molecular weight is 228.66 g/mol . The IUPAC name is 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.66 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 228.0491288 g/mol .

Scientific Research Applications

Conformational Studies and Spectroscopy

  • Research has explored the conformational properties of 3-(4-Chlorophenyl)glutaric anhydride derivatives, utilizing techniques like Proton Magnetic Resonance (PMR) and empirical force field calculations. These studies delve into the dynamic aspects of molecular structures, providing valuable insights into the anhydride ring and its side-chain conformational preferences. For instance, studies have shown that certain chlorophenyl groups exhibit a preference for equatorial over axial positions, with significant rotational preferences for certain conformations. This detailed conformational analysis aids in understanding the molecular behavior of such compounds (Koer, Faber, & Altona, 2010).

Analytical Chemistry and Sensor Development

  • The compound has been utilized in the development of sensitive and specific analytical methods. For example, it has been used in the synthesis of haptens for the detection of pollutants like p,p'-DDE in biological samples through enzyme-linked immunosorbent assay (ELISA). This demonstrates its role in environmental monitoring and public health by providing tools for the detection of persistent organic pollutants in complex biological matrices (Hongsibsong et al., 2012).

Chemical Synthesis and Catalysis

  • 3-(4-Chlorophenyl)glutaric-d4 Anhydride and its analogs have been pivotal in various chemical synthesis processes. Studies have shown their utility in reactions such as the Castagnoli-Cushman reaction, where they act as reactive partners, aiding in the synthesis of complex organic molecules. This demonstrates their significance in expanding the toolbox of synthetic chemists for creating novel compounds with potential applications in various fields, including pharmaceuticals (Chizhova et al., 2016).

Biotechnology and Enzymatic Studies

  • The compound has been central to studies in biotechnology, particularly in understanding and harnessing enzymatic reactions. Research has focused on the enzymatic desymmetrization of compounds like this compound, exploring the efficacy of various enzymes in catalyzing these reactions. These studies have implications in the development of chiral intermediates for pharmaceuticals, showcasing the intersection of chemistry and biology in advancing drug synthesis (Chaubey & Ghosh, 2012).

Properties

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZRLOJECISNAO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675754
Record name 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189700-43-3
Record name 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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